molecular formula C20H25ClN2O3 B11190224 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol

2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol

Cat. No.: B11190224
M. Wt: 376.9 g/mol
InChI Key: CTPBSKBYUOLCIE-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Meclizine: Another antihistamine with a piperazine ring.

    Flunarizine: A calcium channel blocker with a piperazine moiety.

Uniqueness

2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(2,5-DIMETHOXYPHENYL)ETHAN-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C20H25ClN2O3/c1-25-17-7-8-20(26-2)18(13-17)19(24)14-22-9-11-23(12-10-22)16-5-3-15(21)4-6-16/h3-8,13,19,24H,9-12,14H2,1-2H3

InChI Key

CTPBSKBYUOLCIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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